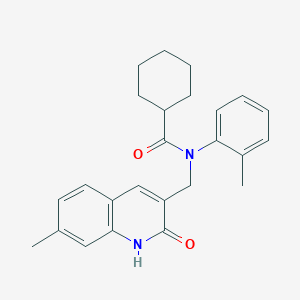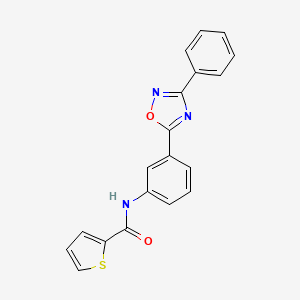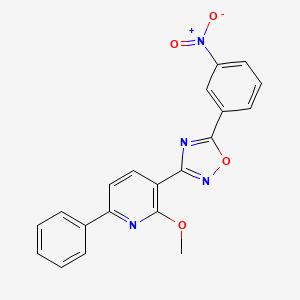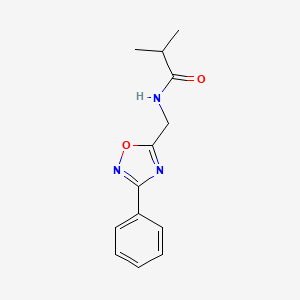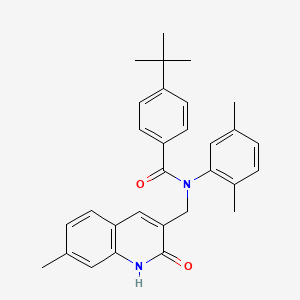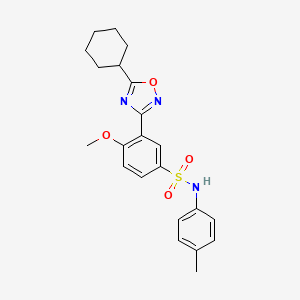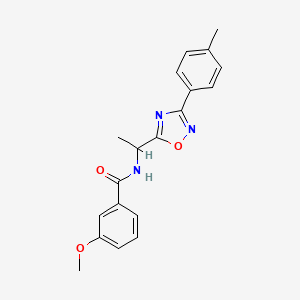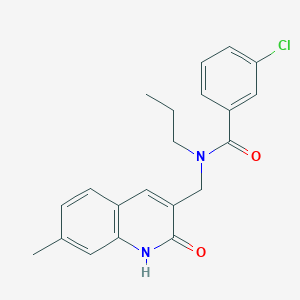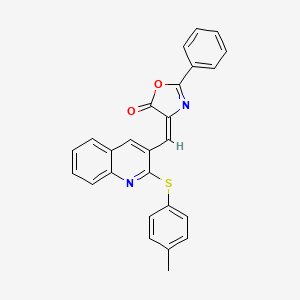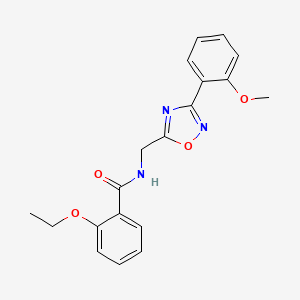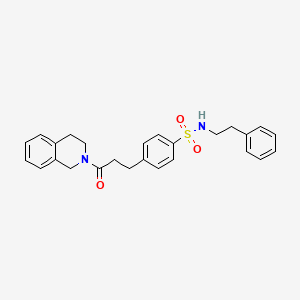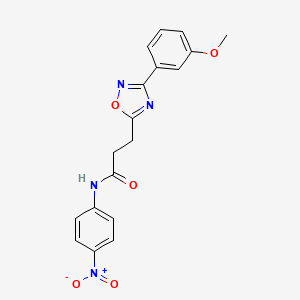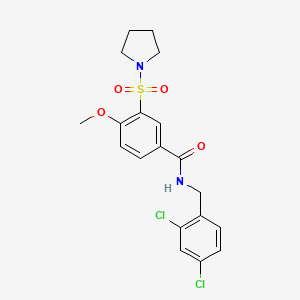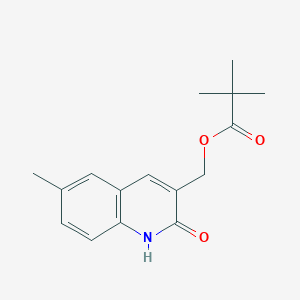
(2-hydroxy-6-methylquinolin-3-yl)methyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-hydroxy-6-methylquinolin-3-yl)methyl pivalate” is a chemical compound . The pivalate part of the molecule is derived from pivalic acid, which is well known for being resistant to hydrolysis .
Synthesis Analysis
The synthesis of pivalate esters, such as “(2-hydroxy-6-methylquinolin-3-yl)methyl pivalate”, can be achieved through various methods. One method involves the acylation of alcohols with acid anhydrides . Another method uses a catalyst for the acylation of inert alcohols and phenols under base-free conditions . Inexpensive phosphoric acid (H3PO4) can also catalyze a safe and simple acylation of alcohols with acid anhydrides .Molecular Structure Analysis
The molecular structure of “(2-hydroxy-6-methylquinolin-3-yl)methyl pivalate” can be found in databases like PubChem . The pivalate part of the molecule, methyl pivalate, has the formula CH3O2CC(CH3)3 .Mecanismo De Acción
Target of Action
The primary target of (2-hydroxy-6-methylquinolin-3-yl)methyl pivalate is currently unknown. The compound is a derivative of pivalic acid, which is known to be used in the formation of protective groups in organic synthesis . .
Mode of Action
As a derivative of pivalic acid, it may interact with biological targets in a similar manner to other pivalates . Pivalates are known to be resistant to hydrolysis , which could influence their interaction with biological targets.
Biochemical Pathways
Given its structural similarity to pivalic acid, it may be involved in similar biochemical reactions, such as the acylation of alcohols .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2-hydroxy-6-methylquinolin-3-yl)methyl pivalate are not well-studied. As a derivative of pivalic acid, it may share some of its pharmacokinetic properties. Pivalic acid derivatives are known to be resistant to hydrolysis , which could impact their bioavailability.
Action Environment
The action of (2-hydroxy-6-methylquinolin-3-yl)methyl pivalate may be influenced by various environmental factors. For instance, the pH of the environment could impact the stability of the compound . Additionally, the presence of other compounds, such as bases or nucleophiles, could potentially affect its reactivity .
Propiedades
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10-5-6-13-11(7-10)8-12(14(18)17-13)9-20-15(19)16(2,3)4/h5-8H,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCXNQGTRFCEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

